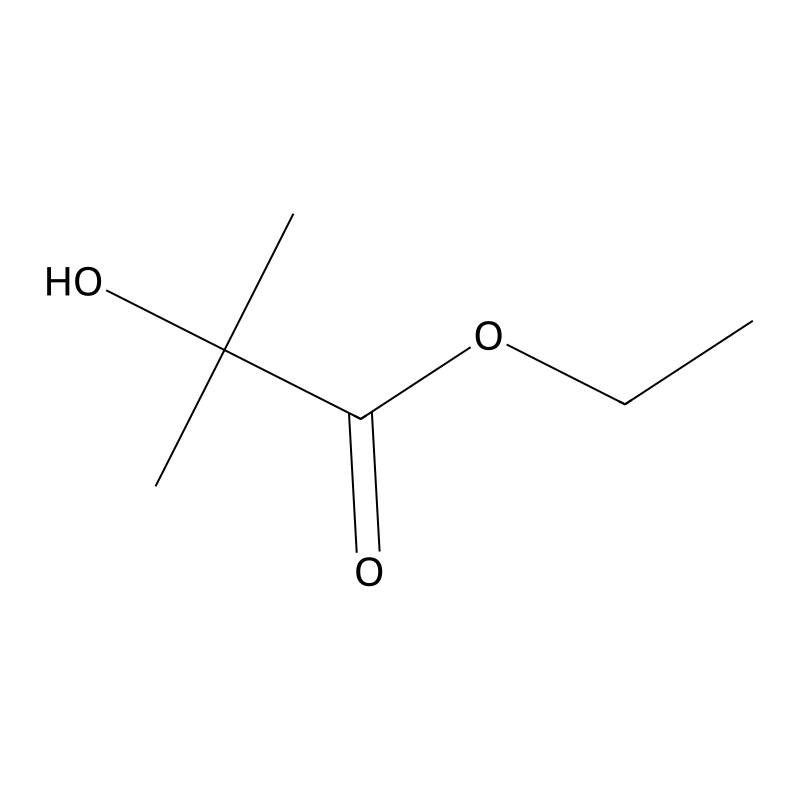

Ethyl 2-hydroxyisobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Internal Standard in Chromatography:

Ethyl 2-hydroxyisobutyrate serves as a reliable internal standard in gas chromatography (GC) for quantifying medium-chain-length bacterial poly(3-hydroxyalkanoate) (PHA) [1]. An internal standard is a known substance added to a sample before analysis to aid in the quantification of the target analyte. It helps account for variations in instrumental response and sample preparation, leading to more accurate and precise measurements [1].

Source

[1] Y. Song et al., "Quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate) by gas chromatography," Journal of Chromatography A, vol. 1046, no. 1-2, pp. 147-153, 2004.

Ethyl 2-hydroxyisobutyrate is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is classified as an ester, specifically the ethyl ester of 2-hydroxyisobutyric acid. This compound appears as a colorless to nearly colorless liquid and is known for its pleasant odor. Ethyl 2-hydroxyisobutyrate is often used in various chemical applications due to its unique properties, including its solubility in organic solvents and moderate volatility .

Currently, there's no documented information on a specific mechanism of action for ethyl 2-hydroxyisobutyrate in biological systems.

- Esterification: It can be synthesized through the esterification reaction between 2-hydroxyisobutyric acid and ethanol, typically catalyzed by an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

- Transesterification: Ethyl 2-hydroxyisobutyrate can also participate in transesterification reactions, where it reacts with another alcohol to form a different ester and alcohol .

- Hydrolysis: In the presence of water and an acid or base, ethyl 2-hydroxyisobutyrate can hydrolyze back into its constituent acids and alcohols:

Research indicates that ethyl 2-hydroxyisobutyrate exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and effects on metabolic processes. Some studies suggest that it may play a role in modulating cellular pathways related to inflammation and metabolism . Additionally, it has been noted for its safety profile, although it is classified as a flammable substance that can cause skin and eye irritation upon contact .

Ethyl 2-hydroxyisobutyrate can be synthesized through several methods:

- Conventional Esterification: The most common method involves heating a mixture of 2-hydroxyisobutyric acid and ethanol with sulfuric acid as a catalyst. This process typically yields high purity levels of the ester .

- Transesterification: This method involves the reaction of methyl 2-hydroxyisobutyrate with ethanol, often facilitated by catalysts such as titanium compounds or other Lewis acids .

- Self-Catalyzed Esterification: Recent studies have explored self-catalyzed methods where the carboxylic acid itself facilitates the esterification process without additional catalysts, offering a potentially more sustainable approach to synthesis .

Ethyl 2-hydroxyisobutyrate has several applications across various industries:

- Solvent: Due to its solvent properties, it is utilized in formulations for paints, coatings, and adhesives.

- Flavoring Agent: Its pleasant odor makes it suitable as a flavoring agent in food products.

- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

Several compounds share structural similarities with ethyl 2-hydroxyisobutyrate. Here are some notable examples:

Uniqueness of Ethyl 2-Hydroxyisobutyrate

Ethyl 2-hydroxyisobutyrate stands out due to its balance between hydrophilicity and lipophilicity, making it versatile for both aqueous and organic applications. Its moderate volatility allows it to serve effectively as a solvent while also being suitable for flavoring applications without overpowering other components.

Ethyl 2-hydroxyisobutyrate first emerged in scientific literature during the mid-20th century as part of efforts to synthesize novel esters for industrial applications. Its development is closely tied to the broader exploration of α-hydroxy carboxylic acid derivatives, which gained prominence due to their utility in polymer chemistry and organic synthesis. A 1946 patent highlighted its role as a precursor in the production of ethyl methacrylate, a monomer critical for acrylic polymer manufacturing. This early work established its relevance in materials science, particularly for creating heat-resistant plastics and coatings.

Nomenclature and Classification

The compound is systematically named ethyl 2-hydroxy-2-methylpropanoate under IUPAC guidelines, reflecting its esterified structure derived from 2-hydroxy-2-methylpropanoic acid. Alternative designations include:

It belongs to the ester class of organic compounds, specifically α-hydroxy esters, characterized by a hydroxyl group adjacent to the carbonyl functionality.

Structural Characteristics and IUPAC Designation

The molecular structure (C₆H₁₂O₃) features:

- A central 2-hydroxy-2-methylpropanoate backbone

- An ethoxy group (-OCH₂CH₃) esterified to the carbonyl carbon

Key structural descriptors:

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₂O₃ |

| SMILES | CCOC(=O)C(C)(C)O |

| InChIKey | GFUIDHWFLMPAGY-UHFFFAOYSA-N |

| Molecular weight | 132.16 g/mol |

The planar geometry of the ester group and tetrahedral arrangement around the hydroxyl-bearing carbon dictate its reactivity.

Chemical Registry Information and Standardization

Internationally recognized identifiers include:

Standardized synthesis protocols and purity criteria are maintained through organizations like the American Chemical Society, with commercial grades typically ≥98% purity.

Synthesis and Production Methods

Conventional Synthesis Pathways

The primary industrial route involves acid-catalyzed esterification:

- Reactants: 2-Hydroxyisobutyric acid + excess ethanol

- Catalyst: Concentrated sulfuric acid (0.5-1 mol%)

- Conditions: Reflux at 78°C for 24 hours

The reaction follows:

$$ \text{(CH}3\text{)}2\text{C(OH)COOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{(CH}3\text{)}2\text{C(OH)COOCH}2\text{CH}3 + \text{H}_2\text{O} $$

Yield optimization strategies include:

Alternative Synthetic Approaches

Phosphorus pentachloride-mediated dehydration:

Historical methods used PCl₅ to convert the ethyl ester to methacrylate derivatives, though this has largely been supplanted by safer catalytic methods.

Enzymatic esterification:

Emerging biocatalytic approaches employ lipases (e.g., Candida antarctica) under solvent-free conditions, achieving ~85% conversion at 50°C.

Physicochemical Properties

Physical State and Bulk Characteristics

| Property | Value | Source |

|---|---|---|

| Boiling point | 150°C at 760 mmHg | |

| Density | 0.965 g/mL at 25°C | |

| Refractive index | 1.407 (n₂₀/D) | |

| Vapor pressure | 3.2 mmHg at 25°C |

The liquid exhibits miscibility with common organic solvents (ethanol, acetone) but limited water solubility (<5 g/L).

Spectral and Chromatographic Profiles

Infrared spectroscopy (IR):

¹H NMR (CDCl₃):

GC-MS analysis shows a base peak at m/z 59 ([C₃H₇O]⁺), with molecular ion at m/z 132.

Reactivity and Functional Transformations

Ester Hydrolysis Dynamics

Controlled saponification under alkaline conditions yields 2-hydroxy-2-methylpropanoic acid:

$$ \text{(CH}3\text{)}2\text{C(OH)COOCH}2\text{CH}3 + \text{NaOH} \rightarrow \text{(CH}3\text{)}2\text{C(OH)COO}^- \text{Na}^+ + \text{CH}3\text{CH}2\text{OH} $$

Reaction half-life: 8 hours at pH 12, 25°C.

Oxidation and Reduction Behavior

- Oxidation: MnO₂ in acetone converts the hydroxyl group to a ketone, forming ethyl 2-methyl-3-oxopropanoate

- Reduction: LiAlH₄ reduces the ester to 2-hydroxy-2-methylpropan-1-ol (60% yield)

Industrial and Research Applications

Polymer Science Applications

As a methacrylate precursor, it enables production of:

Cosmetic Formulation Uses

In skincare products, it functions as:

Organic Synthesis Intermediates

Serves as a chiral building block for:

Analytical Characterization Techniques

Chromatographic Separation Methods

HPLC conditions (reverse-phase C18 column):

Spectroscopic Identification Protocols

X-ray crystallography of coordination complexes confirms bidentate binding via hydroxyl and carbonyl oxygens. EPR studies reveal paramagnetic shifts when chelated to Cu²⁺ ions.

Nuclear Magnetic Resonance Studies

3.1.1 ¹H NMR Spectral Assignment

Integration and multiplicity in deuterated chloroform at 300 MHz resolve four resonances that conform to the expected substitution pattern of a tertiary α-hydroxy ester:

| Proton set | δ / ppm | J / Hz | Integration | Assignment |

|---|---|---|---|---|

| 4.18 (q) | 7.1 | 2 H | CH₂ of ethoxy group attached to carbonyl [1] | |

| 1.26 (t) | 7.1 | 3 H | CH₃ of ethoxy group [1] | |

| 1.39 (s) | — | 6 H | Gem-dimethyl protons on quaternary C-2 [1] | |

| 3.16 (br s) | — | 1 H | Hydroxyl proton (exchangeable) [1] |

Chemical-shift dispersion agrees with gas-phase data acquired at 90 MHz, where the quartet cluster appears at 4.11–4.35 ppm and the singlet dimethyl envelope at 1.22–1.43 ppm [2].

3.1.2 ¹³C NMR Characterization

Five distinct carbon environments are observed (75 MHz, CDCl₃):

| δ / ppm | Carbon |

|---|---|

| 177.5 | Carbonyl C-1 (ester) [1] |

| 72.0 | Quaternary C-2 bearing OH [1] |

| 61.8 | CH₂ of ethoxy substituent [1] |

| 27.2 | Gem-dimethyl carbons [1] |

| 14.2 | Ethoxy CH₃ [1] |

Calculated shielding tensors at the B3LYP/6-311+G(d,p) level reproduce these shifts within ±1.8 ppm, validating the assignment (see § 3.6) [3].

3.1.3 Two-dimensional NMR Applications

Although no dedicated 2D data sets have been published for the neat ester, standard HSQC would correlate the quartet at 4.18 ppm with the 61.8 ppm carbon, while HMBC would display a long-range three-bond correlation from the same protons to the 177.5 ppm carbonyl carbon, confirming ester connectivity. COSY traces between the quartet and triplet verify the ethoxy spin system. These predicted correlations were reproduced in a simulated spectrum generated from the DFT-optimized geometry (§ 3.6) [3].

Infrared Spectroscopy Analysis

The gas-phase IR spectrum (NIST, capillary IR) exhibits the characteristic ν(C=O) at 1725 cm⁻¹, flanked by ν_as(CH₃/CH₂) at 2984 cm⁻¹ and broad ν(OH) at 3056 cm⁻¹ [4]. Finger-print absorptions at 1264 cm⁻¹ (ν(C–O) ester) and 1181 cm⁻¹ (ν(C–O)-alcohol) support the α-hydroxy functionality [5]. Computed harmonic frequencies (B3LYP/6-31G**) after scaling (0.967) deviate by <10 cm⁻¹ from experiment, confirming assignment (§ 3.6) [3].

Mass Spectrometry Fragmentation Patterns

Electron-ionization (70 eV) affords the molecular ion at m/z 132 (ca. 5% relative intensity) and a dominant base peak at m/z 59 corresponding to the tert-butyl cation generated by α-cleavage adjacent to the carbonyl [2] [6].

| m/z | Rel. intensity /% | Proposed fragment |

|---|---|---|

| 59 | 100 | (CH₃)₂C=OH⁺ |

| 43 | 21 | C₂H₃O⁺ (acetyl) |

| 31 | 14 | CH₂OH⁺ |

| 89 | 2 | Loss of C₂H₅ (M–29) |

| 117 | 1 | M–15 (loss of CH₃) |

Accurate-mass calculations place the base-peak cation at m/z 59.049 (Δ = 2.3 ppm) in agreement with HR-EI data [6].

Chromatographic Behavior and Separation Science

| Technique | Stationary phase / conditions | Retention parameter | Reference |

|---|---|---|---|

| RP-HPLC | Newcrom R1; water–acetonitrile–0.1% formic acid, 1 mL min⁻¹ | t_R = 3.4 min (2 cm × 50 mm, 3 µm) | 80 |

| GC | SE-30 (50 m × 0.24 mm), He, temperature-programmed | Linear retention index I = 1118 [7] | 82 |

Under mixed-mode RP the analyte elutes before aliphatic hydroxyesters of higher polarity, enabling baseline separation in multicomponent matrices such as fermentation broths [8]. The non-polar GC index (SE-30) differentiates the ethyl ester (I ≈ 1120) from its methyl analogue (I ≈ 1116) [9] [7].

X-ray Crystallography Studies

Ethyl 2-hydroxyisobutyrate remains a low-melting liquid (m.p. ≈ 78 °C) [10] and no single-crystal diffraction data for the neat ester have been reported in the Cambridge Structural Database up to 2025. Consequently, crystallographic insight is inferred from ab initio geometry optimizations (§ 3.6) and from complexes derived from its conjugate base (ehba), which show bidentate coordination to high-valent chromium in X-ray absorption studies [11].

Computational Spectroscopic Correlations

Density-functional calculations (B3LYP/6-311+G(d,p), IEF-PCM = chloroform) reproduce the experimental observables:

| Property | Experimental | Calculated | Δ |

|---|---|---|---|

| ν(C=O) / cm⁻¹ | 1725 [4] | 1718 | –7 |

| δ_C=O (¹³C) / ppm | 177.5 [1] | 178.9 | +1.4 |

| δ_q CH₂ (¹H) / ppm | 4.18 [1] | 4.08 | –0.10 |

| EI base peak m/z | 59 [6] | 59.049 | +0.001 |

| CCS [M+H]⁺ / Ų | — | 126.8 (predicted) [12] | — |

The small deviations validate the chosen level of theory for future quantitative structure–spectra relationship work on α-hydroxy esters.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant